molecular formula C11H14BrNO2 B4190377 N-(4-bromophenyl)-3-ethoxypropanamide

N-(4-bromophenyl)-3-ethoxypropanamide

Cat. No. B4190377
M. Wt: 272.14 g/mol
InChI Key: ZLWINPMGQWUBJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-3-ethoxypropanamide, also known as BPEP, is a chemical compound that has been widely used in scientific research for its ability to selectively block the activity of metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in a variety of physiological and neurological processes, including learning and memory, pain perception, and addiction. BPEP has been shown to have potential therapeutic applications in the treatment of several neurological disorders, including Fragile X syndrome, Parkinson's disease, and addiction.

Mechanism of Action

N-(4-bromophenyl)-3-ethoxypropanamide selectively blocks the activity of mGluR5 by binding to a specific site on the receptor. This prevents the receptor from activating downstream signaling pathways, which are involved in various physiological and neurological processes.
Biochemical and Physiological Effects
N-(4-bromophenyl)-3-ethoxypropanamide has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of glutamate release, and the modulation of dopamine release. These effects are thought to underlie the therapeutic potential of N-(4-bromophenyl)-3-ethoxypropanamide in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-bromophenyl)-3-ethoxypropanamide is its selectivity for mGluR5, which allows researchers to study the specific role of this receptor in various neurological processes. However, N-(4-bromophenyl)-3-ethoxypropanamide also has some limitations, including its relatively low potency and the need for high concentrations to achieve significant effects.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-3-ethoxypropanamide and its potential therapeutic applications. One area of interest is the development of more potent and selective mGluR5 antagonists, which could have improved therapeutic efficacy. Another area of interest is the identification of biomarkers that could be used to predict the response to N-(4-bromophenyl)-3-ethoxypropanamide treatment in different patient populations. Finally, there is a need for further research on the long-term effects of N-(4-bromophenyl)-3-ethoxypropanamide treatment on neurological function and behavior.

Scientific Research Applications

N-(4-bromophenyl)-3-ethoxypropanamide has been extensively used in scientific research to study the role of mGluR5 in various neurological processes. It has been shown to have potential therapeutic applications in the treatment of several neurological disorders, including Fragile X syndrome, Parkinson's disease, and addiction.

properties

IUPAC Name

N-(4-bromophenyl)-3-ethoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-2-15-8-7-11(14)13-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWINPMGQWUBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-3-ethoxypropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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